molecular formula C15H24ClNO3 B2587272 2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride CAS No. 2418692-56-3

2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride

Cat. No.: B2587272
CAS No.: 2418692-56-3
M. Wt: 301.81
InChI Key: SJXVZXQKJBZZHJ-UHFFFAOYSA-N
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Description

2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride is a phenethylamine derivative characterized by a phenyl ring substituted with 3,5-dimethoxy groups and a 4-(2-methylidenebutoxy) chain. The ethanamine moiety is linked to the aromatic core, and the compound is stabilized as a hydrochloride salt. Phenethylamines are a well-studied class of compounds with diverse biological activities, often influencing neurotransmitter systems.

Properties

IUPAC Name

2-[3,5-dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3.ClH/c1-5-11(2)10-19-15-13(17-3)8-12(6-7-16)9-14(15)18-4;/h8-9H,2,5-7,10,16H2,1,3-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXVZXQKJBZZHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)COC1=C(C=C(C=C1OC)CCN)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride is a member of the phenethylamine class, which includes various psychoactive substances. This article explores its biological activity, focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine can be represented as follows:

  • Chemical Formula : C15H23NO3
  • Molar Mass : 277.36 g/mol
  • IUPAC Name : 2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine hydrochloride

Similar to other compounds in the phenethylamine family, this compound likely interacts with various serotonin receptors, particularly the 5-HT2A receptor. Research indicates that the presence of the 2,5-dimethoxy motif is crucial for agonist activity at these receptors. This interaction is associated with psychedelic effects and potential therapeutic benefits.

Table 1: Receptor Affinities and Activities

CompoundReceptor TypeAffinity (Ki)Activity
2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine5-HT2ATBDAgonist
2C-B5-HT2A~1.0 nMAgonist
DOI5-HT2A~0.5 nMAgonist

Note: TBD = To Be Determined

Biological Effects

The biological effects of this compound are primarily related to its action on serotonin receptors. In vitro studies suggest that it may produce significant psychoactive effects similar to other known psychedelics.

Case Study: Psychedelic Effects

In a study exploring the effects of similar compounds, participants reported enhanced sensory perception and altered states of consciousness following administration. The duration of effects for compounds in this class typically ranges from 6 to 12 hours, depending on dosage.

Safety and Toxicology

While detailed toxicological data specific to this compound is limited, related phenethylamines have demonstrated a range of side effects including anxiety, paranoia, and cardiovascular issues at higher doses. The safety profile remains largely uncharacterized due to its classification as a research chemical without approved therapeutic uses.

Table 2: Reported Side Effects of Related Compounds

CompoundSide Effects
DOINausea, anxiety
DOMParanoia, increased heart rate
2C-BVisual disturbances, euphoria

Comparison with Similar Compounds

Dopamine Hydrochloride (CAS 62-31-7)

  • Substituents : 3,4-Dihydroxyphenyl (polar, hydrophilic).
  • Molecular weight : 189.64 g/mol.
  • Key differences : Dopamine’s hydroxyl groups facilitate strong hydrogen bonding, making it highly water-soluble but less BBB-permeable. In contrast, the target compound’s methoxy and butoxy groups reduce polarity, favoring lipid solubility .
Compound Substituents CAS Molecular Weight (g/mol) Solubility Profile
Dopamine HCl 3,4-Dihydroxyphenyl 62-31-7 189.64 High water solubility
Target Compound 3,5-Dimethoxy-4-(2-methylidenebutoxy) - ~350 (estimated) Likely moderate lipid solubility

Hydroxyacetophenone Derivatives

highlights acetophenones with chloro, hydroxy, and methoxy substituents. Though structurally distinct (ketone vs. amine core), their substituent patterns offer insights:

  • Positional effects: For example, 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6) has a melting point of ~97–110°C, influenced by substituent positions and hydrogen bonding .
  • Synthetic routes : Friedel-Crafts reactions (e.g., CAS 112954-19-5) are common for introducing acyl groups, whereas the target compound’s synthesis might involve alkylation or etherification steps.
Compound (CAS) Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (50317-52-7) Acetophenone 5-Cl, 2-OH, 3-CH2OH 200.62 97–98
Target Compound Phenethylamine 3,5-OCH3, 4-O-(methylidenebutoxy) ~350 (estimated) Not reported

Trifluoromethyl-Substituted Amines

lists trifluoromethylphenyl amines (e.g., 2-(4-(trifluoromethyl)phenyl)propan-2-amine HCl, CAS 1439900-32-9). Key comparisons:

  • Electron-withdrawing vs. The target compound’s methoxy groups increase electron density, which may favor interactions with serotonin or adrenergic receptors.
  • Hydrochloride salts : Both classes use HCl salts to enhance stability and solubility, though trifluoromethyl groups may introduce metabolic stability challenges .

Physicochemical and Pharmacological Implications

  • Receptor interactions: Methoxy groups are common in psychedelic phenethylamines (e.g., mescaline), suggesting possible serotonergic activity. The butoxy chain’s bulk may sterically hinder non-specific binding.
  • Synthetic challenges: Introducing a methylidenebutoxy group may require specialized alkylation or protecting-group strategies, contrasting with simpler hydroxyacetophenone syntheses .

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